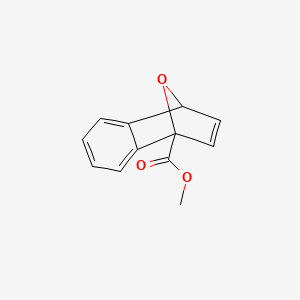

Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate

概要

説明

Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate is an organic compound with a unique structure that includes an epoxide ring fused to a naphthalene core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate typically involves the epoxidation of naphthalene derivatives. One common method is the reaction of 1,4-dihydronaphthalene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the epoxide ring . The resulting epoxide can then be esterified using methanol and a suitable catalyst to yield the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

化学反応の分析

[3+2] Cycloaddition with Azomethine Ylides

Under microwave irradiation, methyl 1,4-epoxynaphthalene-1(4H)-carboxylate participates in a three-component reaction with isatins and α-amino acids to yield oxygen-bridged spirooxindoles. This reaction proceeds via in situ generation of azomethine ylides, which undergo stereoselective cycloaddition with the epoxide’s strained olefin.

Conditions :

Substrate Scope :

| Isatin Substituent | α-Amino Acid | Yield (%) |

|---|---|---|

| 4-Bromo | Glycine | 81 |

| 5-Nitro | Alanine | 83 |

| 7-Fluoro | Valine | 75 |

This method is notable for its compatibility with diverse amino acids and short reaction time, enabling rapid access to spirooxindole scaffolds ( ).

Nucleophilic Ring-Opening Reactions

The epoxide ring undergoes regioselective nucleophilic attack, often influenced by steric and electronic factors.

Base-Promoted Ring-Opening

In the presence of KOH/DMF, the epoxide reacts with amines or thiols to form substituted dihydroxy or thioether derivatives. For example:

-

Reaction with piperidine yields 4-(piperidin-1-yl)-2-oxo-6-aryl-2H-pyran-3-carbonitriles ( ).

-

Reaction with malononitrile produces fused pyranone systems ( ).

Reaction Pathway :

-

Initial attack at the less hindered epoxide carbon.

-

Elimination of methanol or subsequent cyclization.

Example :

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Piperidine | 4-(Piperidin-1-yl)-2-oxo-6-aryl-pyran | 60–75 |

| Malononitrile | Fused pyranone-carbonitrile | 65–80 |

Transesterification

The ester group reacts with alcohols in the presence of catalysts (e.g., DMAP) to form new esters. For instance, reaction with tert-butanol yields tert-butyl 1,4-epoxynaphthalene-1-carboxylate ( ).

Diels-Alder Reactivity

The conjugated diene system in the epoxide participates in Diels-Alder reactions with dienophiles like arynes or tetrazines.

Example :

-

Reaction with 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine forms a pyridazine-fused naphthalene derivative ( ).

Conditions : MeCN, rt, 8 h, yield: 72% ( ).

Protection/Deprotection Strategies

The hydroxymethyl group (if present in derivatives) is protected using silyl or tetrahydropyranyl (THP) ethers.

Example :

| Protecting Agent | Product | Yield (%) |

|---|---|---|

| TBDMSCl | Silyl-protected epoxynaphthalene | 88 |

| DHP (THP) | THP-protected epoxynaphthalene | 89 |

These strategies enable selective functionalization of the core structure ( ).

Polycyclic Scaffold Construction

Ring-opening/cyclization cascades with cyclohexanone or anthranilamide yield tetrahydronaphthalene or carbazole derivatives ( ).

科学的研究の応用

Organic Synthesis

Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the development of new compounds with potential applications in pharmaceuticals and materials science.

| Application Area | Description |

|---|---|

| Organic Synthesis | Used to create novel compounds through various reactions (e.g., ring-opening reactions) |

| Polymer Production | Acts as a monomer or additive in producing specialized polymers |

Biological Studies

The compound is utilized in biological research to explore enzyme-catalyzed reactions and biochemical pathways. Its reactivity allows it to form covalent bonds with nucleophilic sites in proteins and DNA, making it useful for probing biological mechanisms.

| Biological Application | Description |

|---|---|

| Enzyme Probes | Investigates enzyme activity by forming stable adducts |

| Pathway Analysis | Used to study metabolic pathways through covalent modifications |

Materials Science

In materials science, this compound is employed in the production of resins and polymers with specific properties. Its incorporation can enhance thermal stability and mechanical strength.

| Material Type | Properties Enhanced |

|---|---|

| Polymers | Improved strength and thermal resistance |

| Resins | Enhanced durability and chemical resistance |

Case Study 1: Synthesis of Spirooxindoles

A recent study demonstrated the microwave-promoted multicomponent reaction involving this compound that yielded oxygen-bridged spirooxindoles efficiently. The reaction showcased the compound's utility in synthesizing complex structures rapidly under environmentally friendly conditions .

Case Study 2: Nucleophilic Ring Opening

Research has shown that this compound undergoes nucleophilic ring opening reactions effectively when treated with various nucleophiles. This property is exploited to create diverse derivatives useful in medicinal chemistry .

作用機序

The mechanism of action of Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity underlies its potential use in medicinal chemistry and as a tool for studying biochemical pathways .

類似化合物との比較

Similar Compounds

1,4-Dihydro-1,4-epoxynaphthalene: Shares the epoxide ring and naphthalene core but lacks the ester group.

1,4-Dihydronaphthalene-1,4-oxide: Similar structure but different functional groups.

7-Oxabenzonorbornadiene: Contains a similar epoxide ring fused to an aromatic system.

Uniqueness

Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate is unique due to the presence of the ester group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .

生物活性

Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate is a compound of significant interest in the field of medicinal chemistry and organic synthesis due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

This compound has a molecular formula of C12H10O3 and a molecular weight of approximately 202.21 g/mol. The structure features an epoxide group, which is known for its reactivity and potential biological effects.

Antimicrobial Activity

Research indicates that compounds containing epoxide functionalities often exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Studies have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study conducted on macrophage cell lines showed that treatment with this compound resulted in a significant reduction in the levels of TNF-alpha and IL-6, key mediators of inflammation. The compound was found to reduce these cytokines by up to 50% at concentrations as low as 10 µM .

The biological activity of this compound is largely attributed to its electrophilic nature due to the epoxide group. This allows it to interact with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modification of their activity.

Enzyme Inhibition Studies

Preliminary enzyme assays indicate that this compound may inhibit certain cytochrome P450 enzymes involved in drug metabolism. This could have implications for drug interactions and toxicity profiles when used in therapeutic settings.

Table 2: Enzyme Inhibition Data

特性

IUPAC Name |

methyl 11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-14-11(13)12-7-6-10(15-12)8-4-2-3-5-9(8)12/h2-7,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGDBIZVIJCOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C=CC(O1)C3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70574420 | |

| Record name | Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83164-95-8 | |

| Record name | Methyl 1,4-epoxynaphthalene-1(4H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。